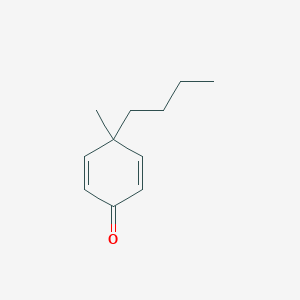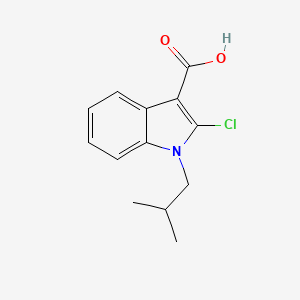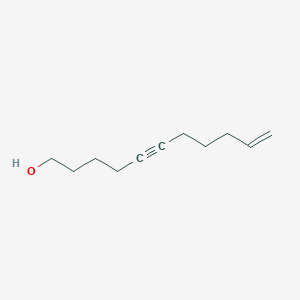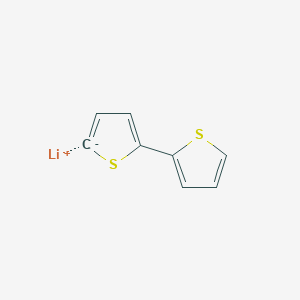
4-(Diphenylacetyl)piperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylacetyl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a diphenylacetyl group and a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylacetyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The resulting product is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate (PCC) to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylacetyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylacetyl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Diphenylacetyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The diphenylacetyl group can interact with enzymes or receptors, modulating their activity. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dichloroacetyl)piperazine-1-carbaldehyde: Similar structure but with dichloroacetyl group.
1-Piperazinecarboxaldehyde: Lacks the diphenylacetyl group.
Uniqueness
4-(Diphenylacetyl)piperazine-1-carbaldehyde is unique due to the presence of both the diphenylacetyl and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
67199-20-6 |
|---|---|
Molekularformel |
C19H20N2O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4-(2,2-diphenylacetyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C19H20N2O2/c22-15-20-11-13-21(14-12-20)19(23)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2 |
InChI-Schlüssel |
RNTQHIQZNFUNQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C=O)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)

![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)



![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)






![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)
